

# Physicochemical properties of 5-FURAN-2-YL-1H-INDAZOLE (solubility, pKa, logP)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-FURAN-2-YL-1H-INDAZOLE**

Cat. No.: **B1441497**

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An In-Depth Technical Guide to the Physicochemical Properties of **5-FURAN-2-YL-1H-INDAZOLE**

## Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique bicyclic arrangement, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The derivatization of this core with other heterocyclic systems, such as furan, introduces novel structural and electronic features that can modulate pharmacological activity.[3] This guide focuses on a specific derivative, **5-FURAN-2-YL-1H-INDAZOLE**, a molecule of interest for researchers and drug development professionals.[4]

Understanding the fundamental physicochemical properties of a compound is a cornerstone of successful drug discovery. These properties—namely solubility, pKa, and lipophilicity (logP)—govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This document provides a comprehensive analysis of the available data for **5-FURAN-2-YL-1H-INDAZOLE**, blending computational predictions with established experimental methodologies to offer a practical guide for its application in research and development.

## Core Physicochemical Profile

While extensive experimental data for **5-FURAN-2-YL-1H-INDAZOLE** is not yet publicly available, computational models provide valuable initial estimates for its key physicochemical parameters. These predictions serve as a critical starting point for experimental design and hypothesis generation.

Property	Predicted Value	Data Source
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O	ChemicalBook[5], PubChemLite[6]
Molecular Weight	184.19 g/mol	ChemicalBook[5]
pKa	13.81 ± 0.40	ChemicalBook[5]
XlogP	2.3	PubChemLite[6]
Boiling Point	381.0 ± 17.0 °C	ChemicalBook[5]
Density	1.286 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[5]

## Aqueous Solubility

**Significance in Drug Development:** Aqueous solubility is a critical determinant of a drug candidate's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility can lead to low and variable oral bioavailability, posing significant challenges for formulation and clinical efficacy. For laboratory research, solubility dictates the choice of solvents and the design of in vitro assays.

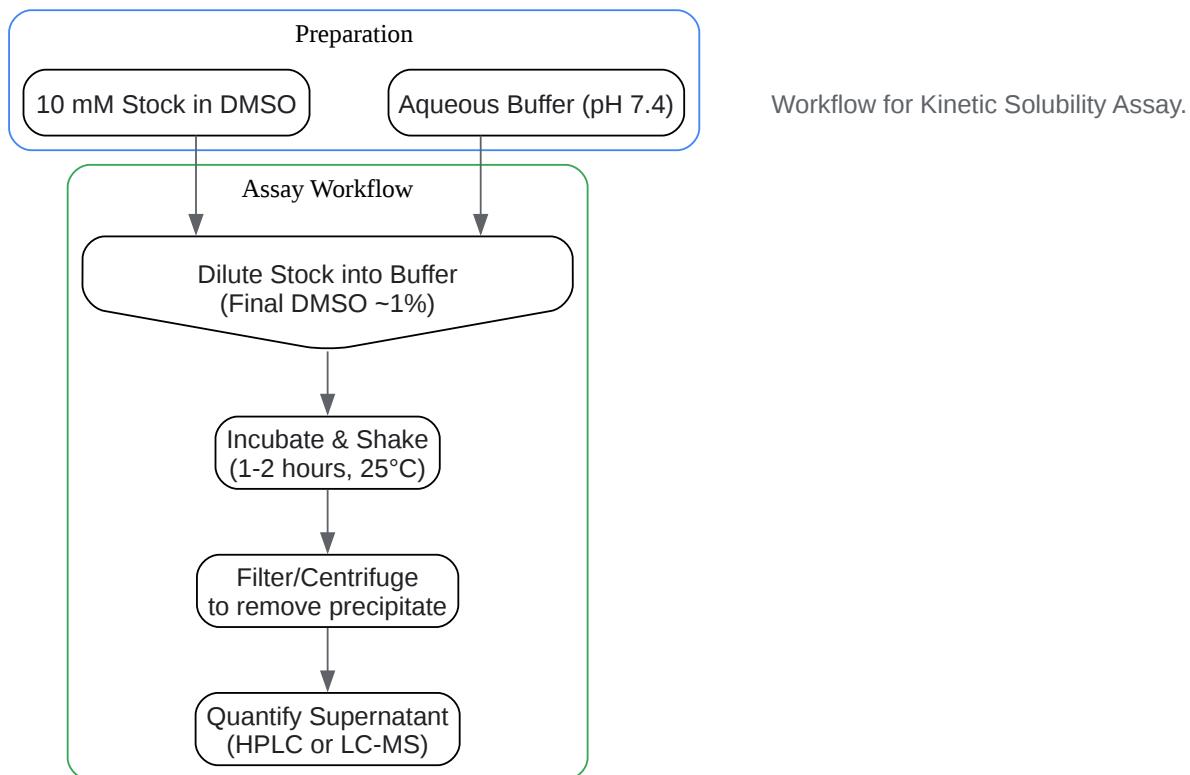
**Analysis of **5-FURAN-2-YL-1H-INDAZOLE**:** Currently, there is no published experimental solubility data for **5-FURAN-2-YL-1H-INDAZOLE**.<sup>[7]</sup> The molecule's structure, featuring two heterocyclic aromatic rings, suggests it is likely to have low aqueous solubility. The planar, rigid system with limited hydrogen bond donors (one N-H group) and acceptors (one furan oxygen, two pyrazole nitrogens) contributes to a stable crystal lattice, which can be challenging to disrupt with water molecules. For a related isomer, 3-(furan-2-yl)-1H-indazole, pH-dependent solubility has been reported as 200 mg/L at pH 4 and 71 mg/L at pH 7, indicating that solubility may be influenced by the compound's ionization state.<sup>[8]</sup>

## Experimental Protocol: Kinetic Solubility Assessment

The kinetic solubility assay is a high-throughput method used early in drug discovery to estimate a compound's solubility under non-equilibrium conditions, which often reflects the conditions in the gut.

Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **5-FURAN-2-YL-1H-INDAZOLE** in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.
- Aqueous Dilution: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a final DMSO concentration of 1-2%. This rapid dilution causes the compound to precipitate out of solution.
- Equilibration: The solution is shaken or agitated for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the formation of a saturated solution in equilibrium with the precipitate.
- Separation: The precipitated solid is removed by filtration or centrifugation.
- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).



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Caption: Workflow for Kinetic Solubility Assay.

## pKa (Ionization Constant)

**Significance in Drug Development:** The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.<sup>[9]</sup> This property profoundly impacts solubility, permeability across biological membranes, and binding to the target protein.<sup>[10]</sup> For instance, the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. Understanding the pKa is crucial for predicting a drug's behavior.

in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4).

**Analysis of 5-FURAN-2-YL-1H-INDAZOLE:** The predicted pKa for **5-FURAN-2-YL-1H-INDAZOLE** is approximately 13.81.[5] This value corresponds to the deprotonation of the N-H proton on the pyrazole ring, making the compound a very weak acid. This high pKa indicates that the molecule will be predominantly in its neutral form at all physiologically relevant pH values. Consequently, its solubility and permeability will not be significantly modulated by pH changes within the body. The lack of a basic pKa suggests that it will not become protonated and charged in the acidic environment of the stomach.

## Computational and Experimental Approaches to pKa

The prediction of pKa values often involves quantum mechanical calculations combined with machine learning models.[10][11] These methods analyze the electronic structure and stability of the protonated and deprotonated species in solution. While computationally derived values are highly useful for initial screening, experimental verification is essential for lead optimization.

### Experimental Protocol: Potentiometric Titration

- **Solubilization:** Dissolve an accurately weighed amount of **5-FURAN-2-YL-1H-INDAZOLE** in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
- **Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) for an acidic pKa. Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where half of the compound has been neutralized.

Caption: Acidic dissociation of the indazole N-H proton.

## Lipophilicity (logP)

**Significance in Drug Development:** Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (logP). It is a key parameter in the widely used Lipinski's Rule of 5 for predicting drug-likeness.[\[12\]](#) LogP influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. An optimal logP range (typically 1-3) is often sought to balance solubility and permeability for good oral absorption.

**Analysis of 5-FURAN-2-YL-1H-INDAZOLE:** The predicted XlogP for **5-FURAN-2-YL-1H-INDAZOLE** is 2.3.[\[6\]](#) This value falls within the desirable range for oral drug candidates, suggesting a favorable balance between aqueous solubility and membrane permeability. A logP of 2.3 indicates that the compound is approximately 200 times more soluble in an organic solvent (like n-octanol) than in water. This level of lipophilicity is consistent with its potential to cross cellular membranes via passive diffusion.

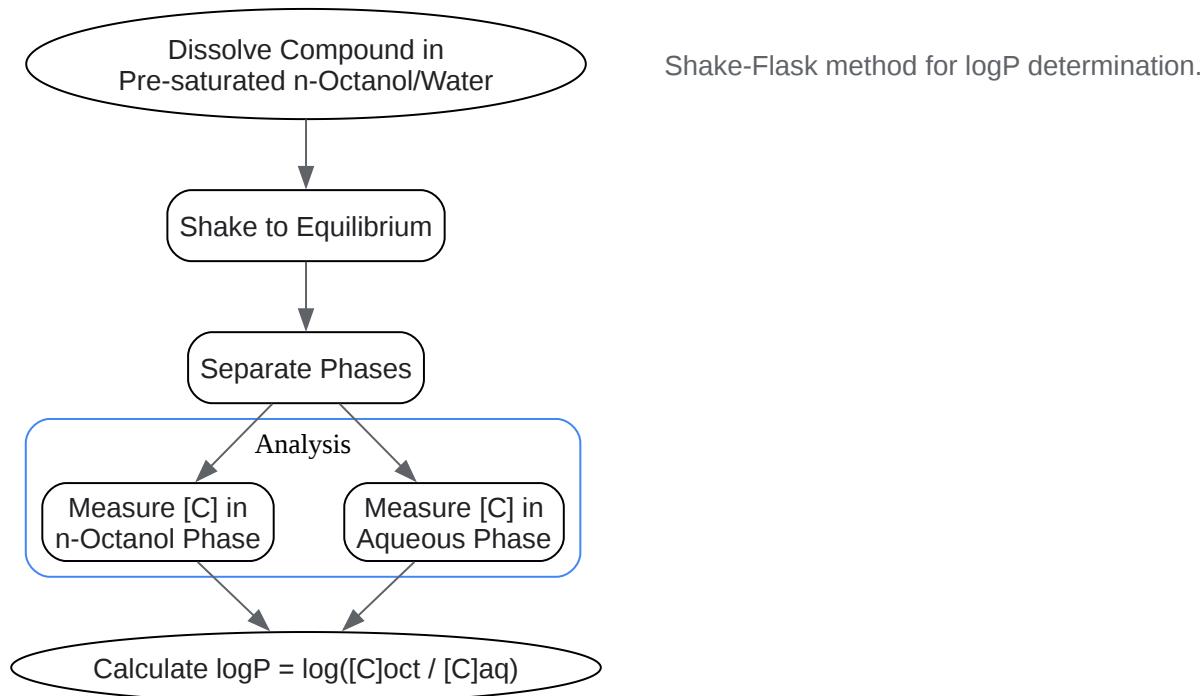
## Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between two immiscible liquid phases.

### Methodology:

- **Phase Preparation:** Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH). The two phases are pre-saturated with each other by vigorous mixing followed by separation.
- **Compound Addition:** A known amount of **5-FURAN-2-YL-1H-INDAZOLE** is dissolved in one of the phases (usually the one in which it is more soluble).
- **Partitioning:** The two phases are combined in a separatory funnel and shaken vigorously for a set time to allow the compound to partition and reach equilibrium.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Quantification:** The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.



Shake-Flask method for logP determination.

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Caption: Shake-Flask method for logP determination.

## Conclusion

**5-FURAN-2-YL-1H-INDAZOLE** presents a physicochemical profile, based on computational predictions, that is favorable for a drug discovery starting point. Its predicted lipophilicity ( $X\log P \approx 2.3$ ) is well-positioned for oral absorption, and its very weak acidity (predicted  $pK_a \approx 13.8$ ) ensures it remains in a neutral, membrane-permeable state across the physiological pH range. The primary anticipated challenge is its likely low aqueous solubility, a common feature of rigid, aromatic molecules.

For researchers and drug development professionals, the immediate next step is the experimental validation of these predicted properties. Accurate measurements of solubility, pKa, and logP are essential for building robust structure-activity relationships (SAR) and for guiding the optimization of this promising scaffold into viable clinical candidates. The methodologies outlined in this guide provide a clear framework for obtaining this critical data.

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Phone: (601) 213-4426  
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